3-Ethylbenzonitrile
Overview
Description
3-Ethylbenzonitrile is an organic compound with the molecular formula C9H9N. It is a derivative of benzonitrile, where an ethyl group is substituted at the third position of the benzene ring. This compound is part of the nitrile family, characterized by the presence of a cyano group (-C≡N) attached to an aromatic ring. This compound is used in various chemical syntheses and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Ethylbenzonitrile can be synthesized through several methods. One common approach involves the reaction of 3-ethylbenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, which is then dehydrated to yield this compound . Another method includes the direct cyanation of 3-ethylbromobenzene using a cyanide source under suitable conditions .
Industrial Production Methods: In industrial settings, this compound is often produced via catalytic processes that ensure high yield and purity. The use of metal catalysts, such as palladium or copper, can facilitate the cyanation reactions, making the process more efficient and scalable .
Chemical Reactions Analysis
Types of Reactions: 3-Ethylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and hydrogenation over a metal catalyst are typical reducing agents.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products:
Oxidation: 3-Ethylbenzoic acid.
Reduction: 3-Ethylbenzylamine.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
3-Ethylbenzonitrile has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs, often involves this compound as a starting material.
Industry: It is utilized in the manufacture of dyes, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism by which 3-ethylbenzonitrile exerts its effects depends on the specific chemical reactions it undergoes. In biological systems, nitriles can be hydrolyzed by nitrilase enzymes to form corresponding carboxylic acids and ammonia. The cyano group in this compound can interact with various molecular targets, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Benzonitrile: The parent compound without the ethyl substitution.
4-Ethylbenzonitrile: An isomer with the ethyl group at the fourth position.
2-Ethylbenzonitrile: An isomer with the ethyl group at the second position.
Uniqueness: 3-Ethylbenzonitrile is unique due to its specific substitution pattern, which can influence its reactivity and interactions in chemical and biological systems. The position of the ethyl group can affect the compound’s electronic properties and steric hindrance, leading to different reaction outcomes compared to its isomers .
Properties
IUPAC Name |
3-ethylbenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N/c1-2-8-4-3-5-9(6-8)7-10/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEDBHNMGFLTQNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90187718 | |
Record name | Benzonitrile, 3-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90187718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34136-57-7 | |
Record name | Benzonitrile, 3-ethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034136577 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 34136-57-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86573 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzonitrile, 3-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90187718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BENZONITRILE, 3-ETHYL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/920IKI3200 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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